molecular formula C21H20N2O6 B421228 [6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate CAS No. 352553-04-9

[6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate

Cat. No.: B421228
CAS No.: 352553-04-9
M. Wt: 396.4g/mol
InChI Key: PHUMYNOPYMKMNR-UHFFFAOYSA-N
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Description

7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate is a complex organic compound with a unique structure that includes an indole core, a nitro group, and multiple acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the nitration of an indole derivative, followed by acetylation and methylation reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate
  • 7-[(Acetyloxy)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-yl acetate

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

352553-04-9

Molecular Formula

C21H20N2O6

Molecular Weight

396.4g/mol

IUPAC Name

[6-acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate

InChI

InChI=1S/C21H20N2O6/c1-12-5-7-16(8-6-12)22-13(2)20(23(26)27)17-9-10-19(29-15(4)25)18(21(17)22)11-28-14(3)24/h5-10H,11H2,1-4H3

InChI Key

PHUMYNOPYMKMNR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)OC(=O)C)COC(=O)C)[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)OC(=O)C)COC(=O)C)[N+](=O)[O-])C

Origin of Product

United States

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